molecular formula C22H18ClN3O4S2 B2586564 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 886952-79-0

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2586564
M. Wt: 487.97
InChI Key: MEEPPVJJOBYUPM-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O4S2 and its molecular weight is 487.97. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

Research into compounds similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide often explores their structure-activity relationships (SARs), particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibition. For instance, a study by Stec et al. (2011) on the SARs of PI3K/mTOR dual inhibitors showcased a variety of 6,5-heterocyclic analogues as alternatives to the benzothiazole ring, aiming to enhance metabolic stability and reduce deacetylation (Stec et al., 2011).

Synthesis and Microbial Studies

Another area of research interest involves the synthesis of new pyridine derivatives for antimicrobial studies. Patel and Agravat (2007) synthesized 2-amino substituted benzothiazole derivatives, highlighting the methods to produce these compounds and their potential antimicrobial activities (Patel & Agravat, 2007).

Antimalarial and Anticancer Applications

Compounds with structural similarities to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide have also been explored for their antimalarial and anticancer properties. A theoretical investigation by Fahim and Ismael (2021) into certain sulfonamide derivatives for COVID-19 drug applications utilized computational calculations and molecular docking studies to assess their antimalarial activity and potential efficacy against COVID-19 (Fahim & Ismael, 2021).

Ligand Design and Metal Complexation

The design of ligands derived from acetazolamide and their metal complexes represents another research avenue. Crane et al. (2004) discussed the synthesis of a non-symmetrical compartmental ligand and its cobalt(III) complex, providing insights into ligand structure and potential applications in coordination chemistry (Crane et al., 2004).

Quantum Calculations and Synthesis of Novel Derivatives

Further research by Fahim and Ismael (2019) focused on the synthesis of novel sulphonamide derivatives and their antimicrobial activity, alongside quantum calculations to explore the electronic properties and reactivity of these compounds (Fahim & Ismael, 2019).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S2/c1-30-18-10-9-17(23)21-20(18)25-22(31-21)26(13-15-6-5-11-24-12-15)19(27)14-32(28,29)16-7-3-2-4-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEPPVJJOBYUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide

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